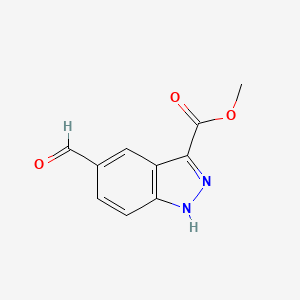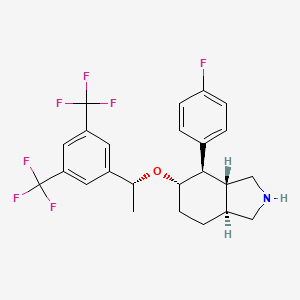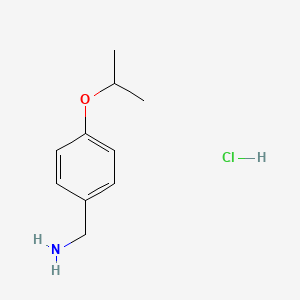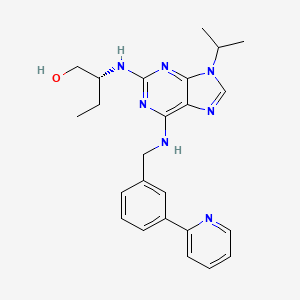
3-(1H-咪唑-2-基)丙酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(1H-imidazol-2-YL)propanoate is a chemical compound characterized by the presence of an imidazole ring attached to a propanoate ester. This compound is notable for its diverse applications in various fields, including organic synthesis, medicinal chemistry, and material science. The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which imparts unique chemical properties to the compound.
科学研究应用
Ethyl 3-(1H-imidazol-2-YL)propanoate has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its imidazole moiety.
Industry: The compound is utilized in the production of polymers and materials with specific properties, such as conductivity and thermal stability.
准备方法
Synthetic Routes and Reaction Conditions: Ethyl 3-(1H-imidazol-2-YL)propanoate can be synthesized through several methods. One common approach involves the reaction of imidazole with ethyl 3-bromopropanoate under basic conditions. The reaction typically proceeds as follows:
- Dissolve imidazole in a suitable solvent such as dimethylformamide.
- Add ethyl 3-bromopropanoate to the solution.
- Introduce a base, such as potassium carbonate, to facilitate the reaction.
- Stir the mixture at an elevated temperature (e.g., 80-100°C) for several hours.
- Purify the product through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of Ethyl 3-(1H-imidazol-2-YL)propanoate may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction conditions, leading to consistent product quality.
化学反应分析
Types of Reactions: Ethyl 3-(1H-imidazol-2-YL)propanoate undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products:
- Oxidation of the imidazole ring forms imidazole N-oxides.
- Reduction of the ester group yields ethyl 3-(1H-imidazol-2-YL)propanol.
- Substitution reactions produce various derivatives depending on the nucleophile used.
作用机制
The mechanism of action of Ethyl 3-(1H-imidazol-2-YL)propanoate is largely dependent on its interaction with biological targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. Additionally, the compound can interact with nucleic acids and proteins, affecting various biochemical pathways. The ester group allows for modifications that can enhance its binding affinity and specificity.
相似化合物的比较
Ethyl 3-(1H-imidazol-2-YL)propanoate can be compared with other imidazole-containing compounds, such as:
Histidine: An amino acid with an imidazole side chain, involved in enzyme catalysis and metal ion coordination.
Metronidazole: An antibiotic with an imidazole ring, used to treat bacterial and protozoal infections.
Clotrimazole: An antifungal agent with an imidazole ring, used in the treatment of fungal infections.
Uniqueness: Ethyl 3-(1H-imidazol-2-YL)propanoate is unique due to its ester functionality, which allows for further chemical modifications. This versatility makes it a valuable intermediate in organic synthesis and drug development.
属性
IUPAC Name |
ethyl 3-(1H-imidazol-2-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-2-12-8(11)4-3-7-9-5-6-10-7/h5-6H,2-4H2,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIXNQRMDCPWIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=NC=CN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
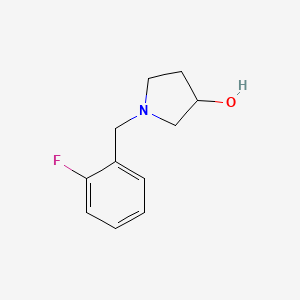

![3-iodo-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1343987.png)

